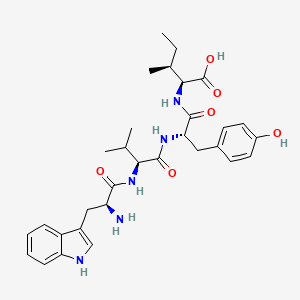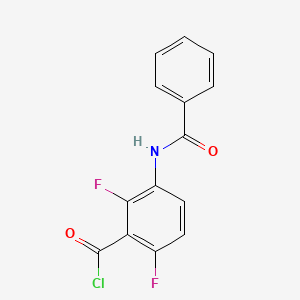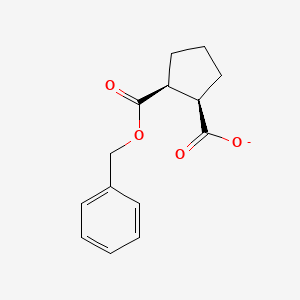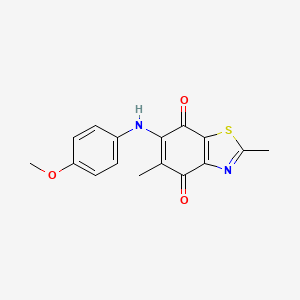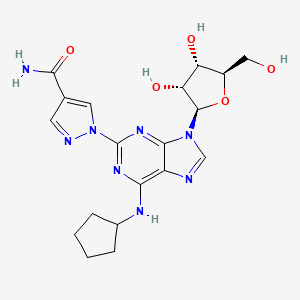![molecular formula C18H27N3O B15170976 {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-44-4](/img/structure/B15170976.png)
{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethylphenyl group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves the reaction of 2,6-dimethylbenzyl chloride with piperazine to form the intermediate compound, which is then reacted with pyrrolidine and methanone under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(2,3-dimethylphenyl)piperazine share structural similarities.
Pyrrolidine derivatives: Compounds such as pyrrolidin-2-one and 1-(2,6-dimethylphenyl)pyrrolidine are structurally related.
Uniqueness
{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918481-44-4 |
|---|---|
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
[4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H27N3O/c1-15-6-5-7-16(2)17(15)14-19-10-12-21(13-11-19)18(22)20-8-3-4-9-20/h5-7H,3-4,8-14H2,1-2H3 |
Clé InChI |
VFRJYRXULSAFBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)

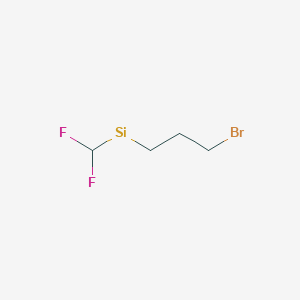
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
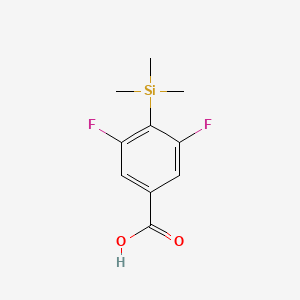
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
